molecular formula C16H15BrN4O3S B2465899 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile CAS No. 2380084-98-8

4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2465899
CAS RN: 2380084-98-8
M. Wt: 423.29
InChI Key: QSJVUYXXVXMWBV-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile, also known as BPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPSB is a sulfonamide-based molecule that has been shown to exhibit a range of biological activities, including inhibition of specific enzymes and modulation of cellular signaling pathways. In

Mechanism of Action

The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including c-Src and Abl, which play critical roles in cellular signaling pathways. This compound has also been shown to modulate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The exact mechanism by which this compound exerts its effects on these pathways is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of specific enzymes, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the activity of specific enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile is its potential as a tool for drug discovery and development. This compound has been shown to exhibit a range of biological activities, including inhibition of specific enzymes and modulation of cellular signaling pathways, which make it a promising candidate for the development of new therapeutics. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which may limit its use in high-throughput screening assays. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in drug discovery and development.

Future Directions

There are several future directions for the study of 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile. One area of research is the optimization of its synthesis method to increase yield and reduce the complexity of the process. Another area of research is the identification of specific enzymes and cellular signaling pathways that are targeted by this compound, which may provide insight into its mechanism of action. Additionally, the development of this compound derivatives with improved pharmacological properties may enhance its potential as a tool for drug discovery and development. Finally, the use of this compound in preclinical and clinical studies may provide valuable information on its potential as a therapeutic agent for the treatment of a range of diseases.

Synthesis Methods

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile involves a multistep process that begins with the preparation of 5-bromopyrimidine-2-carboxylic acid. This intermediate is then reacted with 1-(4-chlorobutyl)-4-piperidinol to form 4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl 4-chlorobutylcarbamate. The final step involves the reaction of this intermediate with 4-fluorobenzonitrile and sodium hydride to form this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile has been shown to exhibit a range of biological activities that make it a promising candidate for drug discovery and development. One of the most significant applications of this compound is its potential as an inhibitor of specific enzymes, including protein kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways, and their dysregulation has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular disease. This compound has also been shown to modulate cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S/c17-13-10-19-16(20-11-13)24-14-5-7-21(8-6-14)25(22,23)15-3-1-12(9-18)2-4-15/h1-4,10-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJVUYXXVXMWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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